N1,N1-Dimethylpent-2-yne-1,5-diamine

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name N1,N1-Dimethylpent-2-yne-1,5-diamine is derived from its parent hydrocarbon chain, pent-2-yne, which contains a triple bond between carbons 2 and 3. The suffix -diamine indicates the presence of two amine groups at positions 1 and 5. The N1,N1-dimethyl prefix specifies that both hydrogen atoms on the nitrogen at position 1 are replaced by methyl groups. The systematic naming adheres to the following conventions:

- Longest carbon chain : The five-carbon chain (pentane) is modified to pent-2-yne due to the triple bond.

- Functional group priority : Amines are prioritized as substituents, with numbering starting at the end nearest to the first amine group.

- Substituent placement : The dimethylated nitrogen is assigned the lower position (carbon 1) relative to the terminal amine at carbon 5.

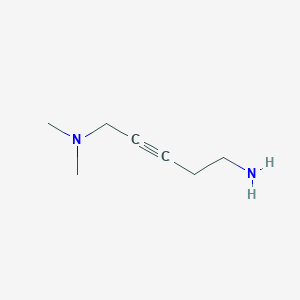

The compound’s SMILES notation, NCCC#CCN(C)C , further clarifies its structure: a triple bond between carbons 2 and 3, methyl groups on the nitrogen at carbon 1, and a primary amine at carbon 5. Its InChIKey, IQIRDGDKPJDLTJ-UHFFFAOYSA-N , provides a unique identifier for database referencing.

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}7\text{H}{14}\text{N}_2 $$ | |

| Molecular weight | 126.20 g/mol | |

| CAS Registry Number | 918871-94-0 | |

| SMILES | NCCC#CCN(C)C |

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound is influenced by the sp-hybridized carbons in the triple bond and the sp³-hybridized nitrogen atoms in the amine groups. Key features include:

- Triple bond geometry : The $$ \text{C≡C} $$ bond (1.20 Å) adopts a linear configuration, with bond angles of 180° between adjacent atoms. This rigidity contrasts with the tetrahedral geometry around the nitrogen atoms (bond angle: ~109.5°).

- Amine group conformation : The dimethylated nitrogen at position 1 exhibits a trigonal pyramidal geometry due to lone pair repulsion, while the terminal amine at position 5 retains a more planar structure, facilitating hydrogen bonding.

- Bond lengths : The $$ \text{C-N} $$ bond in the dimethylamine group measures 1.45 Å, slightly shorter than the 1.47 Å $$ \text{C-N} $$ bond in the terminal amine due to electron-donating methyl groups.

The triple bond’s electron-deficient nature induces polarization, increasing the electrophilicity of adjacent carbons. This effect is partially offset by the electron-donating methyl groups, creating a balance between reactivity and stability.

Comparative Structural Analysis with Related Alkynyl Diamines

This compound belongs to a broader class of alkynyl diamines, differing from analogs in chain length, substituents, and hybridization:

- Chain length : Extending the carbon skeleton (e.g., hexane vs. pentane) increases hydrophobicity but reduces electronic conjugation.

- Substituents : Methyl groups on nitrogen enhance steric hindrance, reducing nucleophilicity compared to unsubstituted diamines like 1,5-diamino-2-pentyne.

- Hybridization : The triple bond in this compound introduces strain and rigidity absent in saturated analogs like 2-Methylpentanediamine.

Stereoelectronic Effects of the Alkyne-Amine Motif

The alkyne-amine motif in this compound generates unique stereoelectronic effects:

- Electron withdrawal : The $$ \text{C≡C} $$ group withdraws electron density via inductive effects, decreasing the basicity of the adjacent amine (pKa ~9.5) compared to saturated diamines (pKa ~10.5).

- Conjugation : The triple bond’s $$ \pi $$-system partially conjugates with the lone pairs of the N1 nitrogen, delocalizing electron density and stabilizing the molecule.

- Steric effects : Dimethylation at N1 creates a crowded environment, hindering axial attacks on the nitrogen and favoring equatorial reactivity in coordination complexes.

These effects make the compound a versatile intermediate in click chemistry and metal-organic frameworks, where its balanced electronic and steric properties optimize reaction kinetics.

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2 |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

N,N-dimethylpent-2-yne-1,5-diamine |

InChI |

InChI=1S/C7H14N2/c1-9(2)7-5-3-4-6-8/h4,6-8H2,1-2H3 |

InChI Key |

FHSABJHIRRNAQS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC#CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for N1,N1-Dimethylpent-2-yne-1,5-diamine

Starting Materials and Key Intermediates

- The synthesis typically begins with pentane derivatives functionalized to introduce an alkyne moiety at the 2-position. For example, alkynes such as 1-octyne or ethyl alkynoates serve as model substrates for alkyne introduction and subsequent functionalization.

- Introduction of amine groups, particularly N,N-dimethylated diamines, often involves amination reactions or reductive amination on precursor molecules bearing suitable leaving groups or carbonyl functionalities.

Typical Preparation Routes

Multi-step Hydroiodination and Cross-Coupling Approach

- A notable method involves the hydroiodination of alkynes using an I2/triphenylphosphine (PPh3)/H2O system to convert alkynes into iodoalkenes as intermediates. This reaction proceeds with high regioselectivity and yield, providing a functional handle for further coupling reactions.

- The in situ formed iodoalkenes can then undergo palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to extend the carbon chain or introduce amine functionalities indirectly.

- This approach allows for the selective functionalization of the alkyne moiety and can be adapted to synthesize substituted diamines by subsequent amination steps.

Copper(I)-Mediated 1,4-Addition to Alkynoates

- Another approach involves the use of copper(I) iodide (CuI) catalysis to mediate nucleophilic addition to alkynoate esters. Organolithium reagents add to alkynoates at low temperatures (−78 °C), followed by quenching and purification steps to yield functionalized intermediates.

- These intermediates can be converted into diamines through amide formation and subsequent reduction or via direct amination strategies.

- This method is particularly useful for introducing substituents at the β-position relative to the alkyne and can be tailored to incorporate the dimethylamine groups.

Reductive Amination and Methylation

- The final step to achieve N1,N1-dimethylation typically involves reductive amination or methylation of primary amines using reagents such as formaldehyde and reducing agents or methyl iodide under controlled conditions.

- This step ensures the introduction of the N,N-dimethyl groups on the terminal amine functionalities, yielding the target diamine compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroiodination of alkyne | I2, PPh3, H2O, rt | 80-90 | High regioselectivity to 2-iodoalkene |

| Pd-catalyzed cross-coupling | PdCl2(PPh3)2, rt, 48 h | 60-85 | Forms trisubstituted alkenes |

| Cu(I)-mediated 1,4-addition | CuI, RLi, THF, −78 °C, 2 h | 70-98 | Controlled nucleophilic addition |

| Reductive amination/methylation | Formaldehyde + reducing agent or methyl iodide | 75-90 | N,N-dimethylation of amines |

Yields are approximate and vary depending on substrate purity and reaction scale.

Mechanistic Insights

- The hydroiodination involves formation of a phosphonium iodide intermediate that generates HI in situ, which adds across the alkyne triple bond regioselectively.

- The copper-mediated addition proceeds via organocuprate intermediates, allowing 1,4-addition to alkynoates with high stereocontrol.

- Reductive amination involves formation of an iminium intermediate from the primary amine and formaldehyde, which is then reduced to the dimethylated amine.

Purification and Characterization

- After each synthetic step, purification is commonly performed via silica gel column chromatography using solvent gradients such as ethyl acetate in hexanes.

- Characterization data include 1H and 13C NMR spectroscopy, confirming the presence of alkyne, alkene, and amine functionalities, as well as elemental analysis to verify compound purity.

Chemical Reactions Analysis

N1,N1-Dimethylpent-2-yne-1,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The amino groups in the compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

N1,N1-Dimethylpent-2-yne-1,5-diamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1-Dimethylpent-2-yne-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

Structural and Functional Differences

The table below highlights key structural and functional differences between N1,N1-Dimethylpent-2-yne-1,5-diamine and related compounds:

Key Comparisons

Backbone Rigidity and Reactivity

- In contrast, saturated analogs like N1,N1-Dimethylpentane-1,5-diamine exhibit greater conformational flexibility, which may influence their metabolic stability .

Biological Activity

N1,N1-Dimethylpent-2-yne-1,5-diamine is an organic compound with a unique structure that includes a triple bond and two amino groups. This structural configuration enhances its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and structural features:

- Molecular Formula : C₇H₁₄N₂

- Structural Features :

- Triple bond between the second and third carbon atoms.

- Amino groups located at the first and fifth positions of the pentane chain.

These features contribute to its reactivity and potential applications in various fields, including pharmaceuticals and industrial chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes critical for microbial survival. This mechanism allows it to exert antimicrobial effects against various pathogens.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's hydrophobic regions may interact with lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key metabolic enzymes necessary for microbial growth and cancer cell metabolism.

- Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest in cancer cells, thereby preventing proliferation.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1,N1-Dimethylpentane-1,5-diamine | Lacks the triple bond | Different reactivity due to absence of triple bond |

| N1,N1-Dimethylhexane-1,6-diamine | Contains an additional carbon atom | Influences physical and chemical properties |

| N1,N1-Dimethylbutane-1,4-diamine | Shorter carbon chain | Affects solubility and reactivity |

This table highlights how the presence of a triple bond and specific amino group placements in this compound contribute to its distinct biological activities compared to other diamines.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The results indicated that the compound effectively inhibited bacterial growth at relatively low concentrations.

Study 2: Anticancer Activity

In vitro assays using human cancer cell lines revealed that this compound could induce apoptosis. The following findings were noted:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF7: 30 µM

Flow cytometry analysis showed an increase in sub-G₁ population, indicating a rise in apoptotic cells post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.